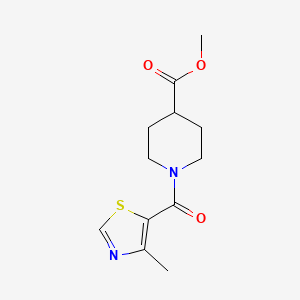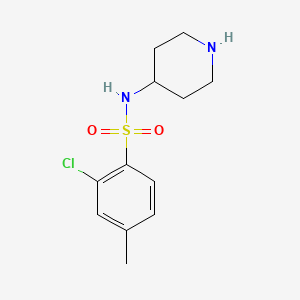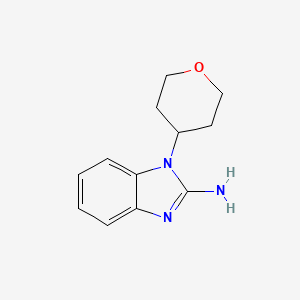![molecular formula C13H14ClNO5 B7556790 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential in cancer treatment. CX-5461 has been shown to selectively inhibit the growth of cancer cells by targeting the ribosomal DNA (rDNA) transcription machinery, which is frequently overexpressed in cancer cells.
Mechanism of Action
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid works by inhibiting the transcription of ribosomal DNA (rDNA), which is essential for the production of ribosomes, the cellular machinery responsible for protein synthesis. By inhibiting rDNA transcription, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage, activates the p53 pathway, and inhibits ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid also affects the expression of several genes involved in DNA repair and cell survival.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is its selectivity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is complex and involves several pathways, which can make it difficult to study. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is also highly toxic and requires careful handling in the laboratory.
Future Directions
There are several potential future directions for research on 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the development of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid analogs with improved selectivity and reduced toxicity. Additionally, further research is needed to better understand the mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid and its potential for use in precision medicine.
Synthesis Methods
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid involves several steps, including the formation of a benzodioxole ring and the introduction of a chloro group. The final step involves the coupling of the benzodioxole ring with a pentanoic acid moiety. The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been described in detail in several publications.
Scientific Research Applications
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting ribosomal DNA transcription. Several studies have reported that 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is effective against a variety of cancer types, including breast cancer, leukemia, and multiple myeloma.
properties
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-2-3-9(13(17)18)15-12(16)7-4-8(14)11-10(5-7)19-6-20-11/h4-5,9H,2-3,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZUUYQQWNERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)